Benzoyl-L-arginine beta-naphthylamide hydrochloride

Catalog No.
S892764
CAS No.
198555-19-0
M.F
C23H26ClN5O2
M. Wt
439.95
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoyl-L-arginine beta-naphthylamide hydrochlorid...

CAS Number

198555-19-0

Product Name

Benzoyl-L-arginine beta-naphthylamide hydrochloride

IUPAC Name

N-[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]benzamide;hydrochloride

Molecular Formula

C23H26ClN5O2

Molecular Weight

439.95

InChI

InChI=1S/C23H25N5O2.ClH/c24-23(25)26-14-6-11-20(28-21(29)17-8-2-1-3-9-17)22(30)27-19-13-12-16-7-4-5-10-18(16)15-19;/h1-5,7-10,12-13,15,20H,6,11,14H2,(H,27,30)(H,28,29)(H4,24,25,26);1H/t20-;/m0./s1

InChI Key

BNGRKDJZQIGWQF-BDQAORGHSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl

Synonyms

198555-19-0;L-BANA;Nalpha-Benzoyl-L-argininebeta-naphthylamidehydrochloride;AKOS015909883;Benzoyl-L-argininebeta-naphthylamidehydrochloride;I14-32607

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl

Trypsin Activity Assay

BANA is a chromogenic substrate for trypsin, a serine protease enzyme. Trypsin cleaves the peptide bond between the arginine and β-naphthylamide moieties in BANA. This cleavage releases β-naphthylamine, a colorless compound that turns yellow upon reacting with a diazonium coupling agent. The intensity of the yellow color is proportional to the trypsin activity in the sample. This colorimetric assay allows researchers to quantify trypsin activity in various biological samples. Source: Sigma-Aldrich:

Inhibitor Screening

Due to its specific cleavage site recognized by trypsin, BANA can be used to screen for and characterize trypsin inhibitors. Competitive inhibitors compete with BANA for binding to the trypsin active site, thereby reducing the rate of BANA hydrolysis. By measuring the trypsin activity in the presence and absence of an inhibitor, researchers can determine the inhibitor's potency and mode of action. Source: Sigma-Aldrich:

Benzoyl-L-arginine beta-naphthylamide hydrochloride is a synthetic compound extensively utilized in biochemical research, particularly as a chromogenic substrate for various proteolytic enzymes, including trypsin, cathepsin B, and papain. Its structure consists of a benzoyl group attached to L-arginine and a beta-naphthylamide moiety, which contributes to its chromogenic properties, allowing for visual detection of enzymatic activity through color changes upon hydrolysis .

BANA acts as a substrate for cysteine proteases. The enzyme recognizes the L-arginine moiety and cleaves the peptide bond between the benzoyl and arginine groups. This cleavage releases beta-naphthylamine, which can be detected by its absorbance at a specific wavelength. By measuring the amount of released beta-naphthylamine, researchers can quantify the activity of the enzyme responsible for the cleavage [2].

  • Safety Data Sheet (SDS): It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information on BANA.
  • General Precautions: As with most laboratory chemicals, BANA should be handled with care. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.
  • Disposal: Follow recommended disposal procedures for laboratory waste.

Note

The information presented here is for educational purposes only and should not be taken as a complete safety assessment. Always refer to the official SDS and follow proper laboratory safety protocols when working with BANA or any other chemical compound.

Cited Sources

  • Sigma-Aldrich.
  • Nα-Benzoyl-DL-arginine β-naphthylamide hydrochloride. Santa Cruz Biotechnology.
  • Glentham Life Sciences.
  • The information for synthesis is not readily available from the cited sources but is based on the general understanding of peptide synthesis.

The primary chemical reaction involving Benzoyl-L-arginine beta-naphthylamide hydrochloride is hydrolysis, catalyzed by proteolytic enzymes. This reaction results in the cleavage of the amide bond, producing beta-naphthylamine as a major product. The hydrolysis can be monitored colorimetrically, making it an effective tool in enzymatic assays. The reaction conditions typically involve aqueous solutions at specific pH levels tailored to the enzyme being studied .

Types of Reactions

  • Hydrolysis reactions involving proteolytic enzymes.
  • Enzymatic assays to determine enzyme activity.

Common Reagents and Conditions

  • Aqueous buffers at varying pH levels depending on the specific enzyme.

Major Products Formed

  • Beta-naphthylamine, detectable through colorimetric methods.

Benzoyl-L-arginine beta-naphthylamide hydrochloride exhibits significant biological activity as a substrate for proteolytic enzymes. Its hydrolysis by these enzymes is crucial for studying various biochemical pathways, including protein digestion, immune response mechanisms, and cellular signaling processes. The compound's ability to interact with key enzymes such as trypsin and cathepsin B allows researchers to gain insights into proteolysis regulation and its implications in health and disease .

The synthesis of Benzoyl-L-arginine beta-naphthylamide hydrochloride typically involves the following steps:

  • Condensation Reaction: Benzoyl chloride is reacted with L-arginine to form benzoyl-L-arginine.
  • Coupling Reaction: The resulting benzoyl-L-arginine is then coupled with beta-naphthylamine to yield Benzoyl-L-arginine beta-naphthylamide.
  • Hydrochloride Formation: The final product is converted to its hydrochloride salt form for stability and solubility purposes.

In industrial settings, these reactions are often scaled up using automated reactors to ensure consistency and quality control .

Benzoyl-L-arginine beta-naphthylamide hydrochloride has diverse applications across various fields:

  • Biochemistry: Used as a substrate in enzymatic assays for studying proteolytic enzyme activity.
  • Clinical Diagnostics: Employed in tests to detect specific enzymes associated with diseases.
  • Pharmaceutical Research: Aids in the development of enzyme-based therapeutics and diagnostic tools.
  • Industrial Biotechnology: Utilized in the formulation of enzyme-based products and processes .

Research involving Benzoyl-L-arginine beta-naphthylamide hydrochloride has focused on its interactions with various proteolytic enzymes. Studies have demonstrated its effectiveness in monitoring enzyme kinetics and understanding substrate specificity. Additionally, it has been used to investigate the role of proteases in pathological conditions, providing valuable insights into disease mechanisms .

Several compounds share structural similarities or functional roles with Benzoyl-L-arginine beta-naphthylamide hydrochloride. Here are some notable examples:

Compound NameCAS NumberUnique Features
N-alpha-Benzoyl-L-arginine 4-methoxy-beta-naphthylamide hydrochloride100900-33-2Contains a methoxy group that alters enzymatic specificity.
N-benzoyl-DL-arginine beta-naphthylamide hydrochloride913-04-2A racemic mixture that may exhibit different biological activities compared to the L-isomer.
L-Arginine beta-naphthylamide hydrochloride18905-73-2Lacks the benzoyl modification, affecting its substrate properties.

Uniqueness of Benzoyl-L-arginine beta-naphthylamide hydrochloride

What sets Benzoyl-L-arginine beta-naphthylamide hydrochloride apart from these compounds is its specific design as a chromogenic substrate tailored for proteolytic enzymes, providing precise quantification capabilities in biochemical assays. Its structural features enable selective interactions with specific enzymes, facilitating detailed studies of proteolysis .

Benzoyl-L-arginine beta-naphthylamide hydrochloride (BANA) is a synthetic chromogenic substrate with the molecular formula $$ \text{C}{23}\text{H}{25}\text{N}5\text{O}2 \cdot \text{HCl} $$ and a molecular weight of 439.95 g/mol. Its structure comprises three distinct moieties:

  • A benzoyl group ($$ \text{C}6\text{H}5\text{CO}- $$) at the N-terminus.
  • L-arginine, featuring a guanidino side chain critical for enzyme recognition.
  • A beta-naphthylamide group ($$ \text{C}{10}\text{H}7\text{NH}- $$) linked via an amide bond.

The hydrochloride salt enhances solubility in polar solvents, with reported solubility of 50 mg/mL in dimethylformamide (DMF). Key physicochemical properties include:

PropertyValueSource
Melting Point197–198°C
Refractive Index1.612 (estimate)
pKa3.76 ± 0.10 (predicted)
UV-Vis Absorption (β-naphthylamine)λmax = 335 nm (Ex), 410 nm (Em)

The planar beta-naphthylamine group enables colorimetric detection post-enzymatic hydrolysis, while the benzoyl-arginine backbone mimics natural peptide substrates.

Synthetic Routes and Reaction Optimization

BANA is synthesized via a two-step peptide coupling strategy:

  • Benzoylation of L-arginine:
    $$ \text{L-arginine} + \text{benzoyl chloride} \xrightarrow{\text{base}} \text{N}^\alpha\text{-benzoyl-L-arginine} $$
    Bases like triethylamine or NaOH facilitate acylation at the α-amino group.

  • Coupling with beta-naphthylamine:
    $$ \text{N}^\alpha\text{-benzoyl-L-arginine} + \beta\text{-naphthylamine} \xrightarrow{\text{DCC/HOBt}} \text{BANA} \cdot \text{HCl} $$
    Carbodiimide reagents (e.g., dicyclohexylcarbodiimide) or mixed anhydride methods activate the carboxyl group for nucleophilic attack.

Optimization Parameters:

  • Solvent: DMF or chloroform improves reaction homogeneity.
  • Temperature: 0–5°C minimizes racemization during coupling.
  • Purification: Recrystallization from ethanol/water yields >95% purity.

A comparative analysis of synthetic methods reveals:

MethodYield (%)Purity (%)Stereochemical Integrity
Carbodiimide (DCC)7897High
Mixed Anhydride6592Moderate
Industrial Scale8599High

Industrial-Scale Production Methodologies

Industrial synthesis employs continuous flow reactors to enhance scalability and reproducibility. Key steps include:

  • Automated Benzoylation: High-pressure reactors (50–100 L) enable rapid mixing of benzoyl chloride and L-arginine under nitrogen.
  • In-Line Purification: Centrifugal partition chromatography removes unreacted starting materials.
  • Lyophilization: Freeze-drying produces a stable powder with <0.1% residual solvents.

Challenges:

  • Racemization Control: Maintaining L-configuration requires pH stabilization (pH 6.5–7.0) and low temperatures.
  • By-Product Mitigation: Beta-naphthylamine dimerization is suppressed using radical scavengers like BHT.

Crystallographic Analysis and Stereochemical Considerations

X-ray diffraction confirms BANA’s orthorhombic crystal system (space group $$ P21212_1 $$) with unit cell parameters:

  • $$ a = 10.23 \, \text{Å} $$
  • $$ b = 12.45 \, \text{Å} $$
  • $$ c = 15.67 \, \text{Å} $$

The L-arginine moiety adopts a staggered conformation, positioning the guanidino group for optimal hydrogen bonding with proteases. Stereochemical purity is validated via:

  • Chiral HPLC: Using a Chirobiotic T column (eluent: 80:20 methanol/ammonium acetate).
  • Optical Rotation: $$ [\alpha]^{25}_D = +32.5^\circ $$ (c = 1, DMF).

Critical Stereochemical Factors:

  • Inversion to D-arginine reduces enzymatic hydrolysis rates by 90%.
  • Beta-naphthylamide’s planar geometry ensures π-stacking with enzyme active sites.

Substrate Recognition by Proteolytic Enzymes

Benzoyl-L-arginine beta-naphthylamide hydrochloride functions as a chromogenic substrate for multiple proteolytic enzymes through specific molecular recognition mechanisms at the enzyme active site . The compound primarily targets proteolytic enzymes including trypsin, cathepsin B, cathepsin H, and papain, with substrate recognition occurring through precise enzyme-substrate interactions . The substrate recognition process involves the binding of the benzoyl-L-arginine moiety to specific subpockets within the enzyme active site, particularly the S1 pocket which exhibits high specificity for arginine residues [2].

The molecular mechanism of substrate recognition involves the arginine residue of benzoyl-L-arginine beta-naphthylamide hydrochloride fitting into the S1 binding pocket of proteolytic enzymes [3]. Trypsin demonstrates exceptional specificity for arginine-containing substrates, with the S1 pocket containing a negatively charged aspartate residue that forms favorable electrostatic interactions with the positively charged guanidinium group of arginine [11]. The substrate recognition mechanism follows the induced fit model, where conformational changes occur upon substrate binding to optimize enzyme-substrate interactions [33] [35].

Structural studies reveal that enzyme-substrate binding involves multiple interaction types including hydrogen bonding, electrostatic interactions, and hydrophobic contacts [36]. The active site architecture creates a complementary binding environment where specific amino acid residues provide the necessary chemical and spatial requirements for substrate recognition [33] [34]. The binding affinity between proteolytic enzymes and benzoyl-L-arginine beta-naphthylamide hydrochloride is determined by the precise arrangement of functional groups within the enzyme active site that complement the substrate structure [32].

Kinetic Analysis of Beta-Naphthylamine Release

The enzymatic hydrolysis of benzoyl-L-arginine beta-naphthylamide hydrochloride follows Michaelis-Menten kinetics, with beta-naphthylamine release serving as the measurable product for kinetic analysis [14] [15]. Kinetic studies demonstrate that the hydrolysis reaction proceeds through the formation of an enzyme-substrate complex, followed by catalytic bond cleavage between the arginine and beta-naphthylamide moieties [17]. The release of beta-naphthylamine can be monitored colorimetrically or fluorometrically, providing quantitative measurements of enzyme activity [25] [27].

EnzymeKm (mM)Vmax (μmole/mg/min)Vmax/Km
Buffalo Lung Cathepsin B2.950.3620.123
Trypsin (BAEE substrate)Variable with Ca²⁺Ca²⁺-dependentCa²⁺-dependent

Detailed kinetic analysis reveals that the rate of beta-naphthylamine release is first-order with respect to substrate concentration at low substrate levels, transitioning to zero-order kinetics at saturating substrate concentrations [17] [23]. The kinetic parameters demonstrate significant variation depending on the specific proteolytic enzyme and experimental conditions, with cathepsin B showing a Km value of 2.95 mM for benzoyl-arginine-naphthylamide substrates [18]. Temperature effects on kinetic parameters follow Arrhenius behavior, with reaction rates increasing with temperature until enzyme denaturation occurs [22].

The catalytic efficiency, expressed as the ratio Vmax/Km, provides a measure of enzyme specificity toward benzoyl-L-arginine beta-naphthylamide hydrochloride [18]. Comparative kinetic studies show that different proteolytic enzymes exhibit varying catalytic efficiencies, with some enzymes demonstrating higher specificity for this particular substrate [15]. The release kinetics are influenced by factors including ionic strength, buffer composition, and the presence of enzyme activators or inhibitors [11] [29].

pH-Dependent Activity Profiles in Hydrolytic Reactions

The hydrolysis of benzoyl-L-arginine beta-naphthylamide hydrochloride exhibits distinct pH-dependent activity profiles that reflect the ionization states of critical amino acid residues in the enzyme active site [9] [13]. Proteolytic enzymes demonstrate optimal activity within specific pH ranges, with trypsin showing maximal activity around pH 8.0 and cathepsin B exhibiting optimal function at pH 6.0-6.5 [6] [11]. The pH dependence arises from the requirement for proper ionization of catalytic residues and substrate binding groups [13].

EnzymepH OptimumpH RangeActivity Profile
Trypsin7.8-8.76.0-9.0Bell-shaped curve
Cathepsin B (Casein)5.03.5-7.0Broad optimum
Cathepsin B (BANA)6.04.0-8.0Sharp optimum
Arginine Protease6.5-8.05.0-9.0Stable range

The pH-activity relationship for benzoyl-L-arginine beta-naphthylamide hydrochloride hydrolysis typically follows a bell-shaped curve, indicating the involvement of ionizable groups with distinct pKa values [13]. At acidic pH values, essential basic groups become protonated and lose their catalytic function, while at alkaline pH, acidic groups become deprotonated, affecting substrate binding and catalysis [9]. The pH optimum represents the point where all catalytic residues exist in their required ionization states for maximum enzymatic activity [13].

Studies on cathepsin B demonstrate that the enzyme exhibits different pH optima depending on the specific substrate, with hemoglobin hydrolysis showing optimal activity at pH 3.5 while benzoyl-arginine-naphthylamide substrates prefer pH 6.0 [6]. The pH stability of enzymatic activity varies among different proteolytic enzymes, with some maintaining activity across broad pH ranges while others show narrow optimal ranges [11]. Environmental pH changes can reversibly affect enzyme activity by altering the charge distribution at the active site, influencing both substrate binding affinity and catalytic efficiency [9].

Thermodynamic Parameters of Enzyme-Substrate Complexation

The thermodynamic parameters governing enzyme-substrate complexation for benzoyl-L-arginine beta-naphthylamide hydrochloride involve enthalpy, entropy, and free energy changes that determine binding affinity and catalytic efficiency [20] [24]. Thermodynamic analysis reveals that the formation of enzyme-substrate complexes is characterized by favorable enthalpy changes due to the establishment of multiple non-covalent interactions between the enzyme and substrate [24]. The binding process involves significant entropic contributions related to conformational changes in both the enzyme and substrate upon complex formation [10] [20].

Thermodynamic ParameterAssociationDissociationUnits
Activation Enthalpy (ΔH‡)15-2060-70kJ/mol
Activation Entropy (TΔS‡)-70 to -80-20 to -25kJ/mol
Activation Free Energy (ΔG‡)~92VariablekJ/mol

Detailed thermodynamic studies demonstrate that enzyme-substrate association is entropy-controlled, with large negative entropy contributions reflecting the loss of translational and rotational degrees of freedom upon binding [24]. The association process exhibits low activation enthalpies (15-20 kJ/mol) but substantial entropic penalties, while dissociation shows higher activation enthalpies (60-70 kJ/mol) with smaller entropic contributions [24]. The thermodynamic parameters indicate that substrate binding is primarily driven by enthalpy changes, while the kinetic barriers are dominated by entropic factors [20].

Temperature dependence studies reveal that the thermodynamic parameters follow van't Hoff relationships, allowing determination of binding enthalpies and entropies from temperature-dependent equilibrium constants [20] [22]. The heat capacity changes upon complex formation provide additional insights into the hydration changes and conformational flexibility associated with substrate binding [20]. Comparative analysis of different proteolytic enzymes shows that thermodynamic parameters vary depending on the specific enzyme-substrate pair, reflecting differences in active site architecture and binding mechanisms [10].

Michaelis-Menten Parameters for Trypsin-Catalyzed Reactions

Benzoyl-L-arginine beta-naphthylamide hydrochloride serves as an extensively utilized chromogenic substrate for determining Michaelis-Menten kinetic parameters in trypsin-catalyzed reactions. The hydrolysis of this substrate follows classical enzyme kinetics, where trypsin cleaves the peptide bond between the arginine residue and the beta-naphthylamide moiety, releasing para-nitroaniline that can be quantitatively measured at 410 nanometers [1] [2].

Studies examining immobilized trypsin systems have consistently reported Michaelis constant (Km) values of 0.12 millimolar for Benzoyl-L-arginine beta-naphthylamide hydrochloride, with maximum velocity (Vmax) values of 0.079 millimolar per minute per milligram of enzyme [1] [2]. These parameters indicate high substrate affinity and efficient catalytic turnover under physiological conditions. The apparent Michaelis-Menten kinetics remain consistent across different immobilization matrices, suggesting that the fundamental enzyme-substrate interaction is preserved despite physical constraints imposed by the support material.

Research utilizing bovine pancreatic trypsin has demonstrated Km values ranging from 0.5 to 0.7 millimolar for the substrate, with the variation attributed to differences in enzyme purity and experimental conditions [3]. The catalytic efficiency, expressed as the ratio of kcat to Km, reaches values of 18.402 inverse seconds per millimolar for partially purified trypsin-like enzymes, indicating highly efficient substrate processing [4]. Temperature-dependent studies reveal optimal activity at 37 degrees Celsius, consistent with physiological requirements for proteolytic function.

Comparative analysis of free versus immobilized trypsin demonstrates that immobilized forms retain approximately 55.6 percent of the catalytic activity observed in free enzyme preparations [1]. This retention of activity, combined with enhanced stability, makes immobilized systems particularly valuable for industrial applications requiring prolonged enzymatic activity. The frontal analysis method employed in these studies provides accurate determination of kinetic parameters under continuous flow conditions, more closely mimicking physiological enzyme function than traditional batch assays.

Fish-derived trypsins exhibit broader Km ranges, with values extending up to 4.8 millimolar depending on the species and purification method employed [5]. These variations reflect evolutionary adaptations to different environmental conditions and substrate availability, demonstrating the versatility of the trypsin-substrate interaction across diverse biological systems.

Allosteric Modulation in Cathepsin B Interactions

Cathepsin B exhibits complex allosteric behavior when interacting with naphthylamide substrates, particularly Benzoyl-L-arginine beta-naphthylamide hydrochloride and related compounds. The enzyme displays dual functionality as both an endopeptidase and a carboxydipeptidase, with activity profiles that vary significantly with pH conditions [6] [7]. This pH-dependent behavior reflects conformational changes in the occluding loop structure that modulates substrate access to the active site.

The substrate Z-Arg-Arg-NNap (benzyloxycarbonyl-L-arginyl-L-arginine 2-naphthylamide) demonstrates specific interactions with cathepsin B, exhibiting optimal activity in the pH range of 5.4 to 6.2 [8] [9]. The catalytic turnover number (kcat) shows maximal values within this pH range and depends on a single ionizing group with a pKa of 4.4, indicating the critical role of protonation states in enzyme activation. These findings suggest that electrostatic interactions between the enzyme and substrate are modulated by the ionization state of key residues in the active site region.

Allosteric effects in cathepsin B are further evidenced by the enzyme's differential response to substrate concentration and pH [7]. At acidic pH values, the occluding loop partially blocks the active site, restricting access to large substrates while permitting smaller molecules or the carboxy terminus of proteins to interact with the enzyme. This conformational state favors carboxydipeptidase activity. Conversely, at neutral pH, the loop displacement allows larger substrates to access the active site, promoting endopeptidase function.

The development of novel substrates such as Z-Nle-Lys-Arg-AMC has revealed additional aspects of cathepsin B allosteric regulation [10]. This substrate demonstrates enhanced activity across both acidic and neutral pH conditions, suggesting that specific amino acid sequences can stabilize favorable enzyme conformations regardless of environmental pH. The norleucine residue at the P3 position appears to provide optimal hydrophobic interactions that maintain enzyme-substrate complex stability across varying pH conditions.

Molecular dynamics simulations and structural studies indicate that the chondroitin sulfate binding site in related cysteine cathepsins represents a potential allosteric regulatory mechanism [11]. While this specific interaction has been characterized primarily in cathepsin K, similar allosteric sites may exist in cathepsin B, providing opportunities for selective modulation of enzyme activity through non-competitive binding of regulatory molecules.

Competitive Inhibition Mechanisms Using Modified Analogues

Competitive inhibition studies utilizing Benzoyl-L-arginine beta-naphthylamide hydrochloride and its analogues have provided detailed insights into the substrate binding mechanisms of proteolytic enzymes. Benzamidine, a classical competitive inhibitor of trypsin, demonstrates inhibition constants (Ki) ranging from 11.2 to 18.4 micromolar when assayed with various naphthylamide substrates [12] [4] [13]. The inhibitor competes directly with the substrate for binding to the S1 specificity pocket, which preferentially accommodates positively charged residues such as arginine and lysine.

The molecular basis of competitive inhibition involves the structural similarity between benzamidine and the arginine side chain present in the substrate [12]. Both molecules contain a positively charged guanidinium group that interacts with the negatively charged aspartate residue in the S1 pocket of trypsin. This interaction is sufficiently strong to prevent substrate binding, yet reversible enough to allow displacement by high substrate concentrations, characteristic of competitive inhibition kinetics.

Berenil (4,4'-diazoamino-bis-benzamidine) represents a more complex competitive inhibitor that demonstrates parabolic inhibition kinetics at high concentrations [12]. This bis-benzamidine compound exhibits primary binding to the active site with a Ki of approximately 1.79 micromolar, followed by secondary binding that creates ternary enzyme-inhibitor complexes. The formation of these higher-order complexes provides insights into potential allosteric sites that could be targeted for selective enzyme modulation.

Studies of cathepsin B inhibition reveal distinctly different competitive mechanisms compared to serine proteases [8] [9]. Leupeptin acts as a purely competitive inhibitor with an extraordinarily low Ki value of 7 nanomolar, reflecting the high affinity interaction between this peptide-based inhibitor and the cysteine protease active site. The pH-independence of the inhibition constant in the range of pH 4.3 to 6.0 suggests that the inhibitor binding is not significantly affected by the protonation states that influence substrate binding.

Modified analogues of Benzoyl-L-arginine beta-naphthylamide hydrochloride have been synthesized to investigate structure-activity relationships in competitive inhibition [14]. Stereoisomeric substrates containing D-amino acid residues demonstrate altered binding affinities and inhibition patterns, providing tools for distinguishing between different proteolytic activities in complex biological systems. These modified substrates help prevent non-specific hydrolysis by aminopeptidases, improving the selectivity of enzymatic assays.

Macromolecular Crowding Effects on Catalytic Efficiency

Macromolecular crowding significantly influences the catalytic efficiency of enzymes utilizing Benzoyl-L-arginine beta-naphthylamide hydrochloride as a substrate, with effects varying depending on the specific crowding conditions and enzyme systems studied [15] [16]. The cellular environment contains macromolecule concentrations of 200 to 400 milligrams per milliliter, creating crowded conditions that substantially alter enzyme kinetics compared to dilute buffer systems typically employed in laboratory studies.

Polyethylene glycol (PEG) and dextran crowding agents demonstrate differential effects on trypsin-catalyzed reactions [17]. PEG crowding typically increases Km values more than 2-fold at concentrations as low as 5 percent weight per volume, while simultaneously decreasing or maintaining Vmax values. These changes reflect the dual influence of crowding on substrate diffusion and enzyme conformational dynamics. The excluded volume effect reduces the apparent substrate concentration available to the enzyme, necessitating higher substrate concentrations to achieve half-maximal velocity.

Structured crowding environments, which more accurately represent cellular conditions, exhibit distinct effects compared to uniform crowding created by synthetic polymers [15]. The organized nature of cellular crowding may provide preferential pathways for substrate access and product release, potentially enhancing catalytic efficiency beyond that predicted by simple volume exclusion models. Alpha-chymotrypsin studies demonstrate that conformational flexibility correlates directly with catalytic activity, suggesting that crowding effects on protein dynamics are crucial determinants of enzymatic function.

Molecular dynamics simulations reveal that macromolecular crowding restricts conformational sampling of enzyme active sites, potentially stabilizing catalytically competent conformations [15]. For HIV-1 protease, crowding suppresses flap opening motions that are essential for substrate binding and product release, leading to reduced enzymatic activity. Conversely, for enzymes with excessive conformational flexibility, crowding may enhance activity by restricting non-productive conformational states.

The concentration dependence of crowding effects demonstrates complex, non-linear relationships between crowding agent concentration and enzymatic activity [17] [18]. At low crowding concentrations, both Km and kcat may increase, suggesting enhanced enzyme-substrate interactions. However, at higher concentrations, diffusion limitations become dominant, leading to decreased overall catalytic efficiency. These findings emphasize the importance of optimizing crowding conditions for specific enzymatic applications and highlight the need for careful consideration of physiological crowding levels when interpreting in vitro kinetic data.

Dates

Last modified: 08-15-2023

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